molecular formula C11H11ClF3NO2S B2381543 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 612043-65-9

1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine

Cat. No. B2381543
CAS RN: 612043-65-9
M. Wt: 313.72
InChI Key: JVGSEVZDIMISRV-UHFFFAOYSA-N
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Description

The compound “1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine” is a sulfonylpyrrolidine derivative. Sulfonylpyrrolidines are a class of organic compounds containing a pyrrolidine ring which is substituted at one nitrogen atom by a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to one of the nitrogen atoms would be a sulfonyl group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring. These groups could potentially make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the trifluoromethyl and chloro groups on the phenyl ring could influence properties such as polarity, solubility, and stability .

Future Directions

The study of sulfonylpyrrolidine derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research could potentially explore the biological activity of this compound and its potential uses in medicine .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the signal transducer and activator of transcription 3 (stat3) pathway .

Mode of Action

It is suggested that similar compounds can inhibit the phosphorylation of stat3 . This inhibition is dependent on the protein tyrosine phosphatase SHP-1, which deactivates STAT3, leading to the induction of apoptosis .

Biochemical Pathways

The compound likely affects the JAK/STAT signaling pathway, given its potential inhibition of STAT3 . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell.

Result of Action

The inhibition of stat3 can lead to the induction of apoptosis , which could potentially have anti-cancer effects.

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2S/c12-10-4-3-8(7-9(10)11(13,14)15)19(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGSEVZDIMISRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine

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